molecular formula C7H7ClFNO B13900689 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol

Cat. No.: B13900689
M. Wt: 175.59 g/mol
InChI Key: KDBUAHSDPZGSHO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol is a chemical compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of chloro and fluoro substituents on the pyridine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol typically involves the reaction of 2-chloro-6-fluoropyridine with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reduction methods. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: Similar structure with chloro and fluoro substituents at different positions.

    1-(2-fluoropyridin-3-yl)ethanol: Lacks the chloro substituent.

    1-(6-fluoropyridin-2-yl)ethanol: Fluoro substituent at a different position.

Uniqueness

1-(2-Chloro-6-fluoropyridin-3-yl)ethanol is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

1-(2-chloro-6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7ClFNO/c1-4(11)5-2-3-6(9)10-7(5)8/h2-4,11H,1H3

InChI Key

KDBUAHSDPZGSHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C=C1)F)Cl)O

Origin of Product

United States

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